molecular formula C8H13N3 B574139 3,4-Diethyl-2-imino-2H-pyrrol-5-amine CAS No. 174396-78-2

3,4-Diethyl-2-imino-2H-pyrrol-5-amine

Cat. No.: B574139
CAS No.: 174396-78-2
M. Wt: 151.213
InChI Key: UYDWOQYHWGBDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diethyl-2-imino-2H-pyrrol-5-amine is a pyrrole-derived compound featuring diethyl substituents at positions 3 and 4, an imino group (=NH) at position 2, and an amine group at position 3. Pyrrole derivatives are widely studied for their roles in ligand design and biological activity, making this compound a candidate for further exploration.

Properties

CAS No.

174396-78-2

Molecular Formula

C8H13N3

Molecular Weight

151.213

IUPAC Name

3,4-diethyl-5-iminopyrrol-2-amine

InChI

InChI=1S/C8H13N3/c1-3-5-6(4-2)8(10)11-7(5)9/h3-4H2,1-2H3,(H3,9,10,11)

InChI Key

UYDWOQYHWGBDHE-UHFFFAOYSA-N

SMILES

CCC1=C(C(=N)N=C1N)CC

Synonyms

2H-Pyrrol-5-amine, 3,4-diethyl-2-imino-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
3,4-Diethyl-2-imino-2H-pyrrol-5-amine 3,4-diethyl, 2-imino, 5-amine C₈H₁₅N₃ 153.23 High lipophilicity; potential metal ligand
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride Dihydro backbone, hydrochloride C₄H₈N₂·HCl 122.58 Water-soluble salt; stable crystalline form
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Fused pyrimidine, methyl group C₇H₈N₄ 148.17 Kinase inhibition potential; planar fused-ring system
2,3-Dihydro-5-imino-5H-1,4-dithiino[2,3-c]pyrrol-7-amine Dithiino-fused ring, imino group C₆H₇N₃S₂ 185.28 Sulfur-rich structure; redox-active properties
  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, whereas alkyl-substituted derivatives like the target compound may require organic solvents for dissolution.
  • Electronic Effects: The imino group (=NH) enables hydrogen bonding and coordination with metal ions, similar to pyrrol-2-ylmethyleneamine ligands used in metal complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.